molecular formula C15H25ClN2O4 B12718413 Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride CAS No. 83263-74-5

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride

Cat. No.: B12718413
CAS No.: 83263-74-5
M. Wt: 332.82 g/mol
InChI Key: QKPYABUDZMOLHP-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a carbamic acid group, a phenyl ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride typically involves multiple steps. One common method involves the reaction of 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenylamine with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl ester derivative, which is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester

Uniqueness

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various fields of research and industry.

Properties

CAS No.

83263-74-5

Molecular Formula

C15H25ClN2O4

Molecular Weight

332.82 g/mol

IUPAC Name

methyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-12(18)10-21-13-7-5-11(6-8-13)17-14(19)20-4;/h5-8,12,16,18H,9-10H2,1-4H3,(H,17,19);1H

InChI Key

QKPYABUDZMOLHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)OC)O.Cl

Origin of Product

United States

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